Diiodotyrosine, D-

Description

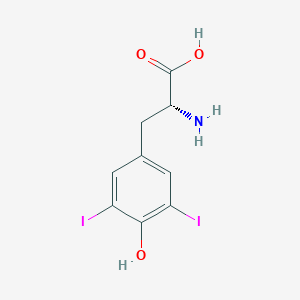

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYHUZRZVSYKL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427609 | |

| Record name | 3,5-DIIODO-D-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16711-71-0 | |

| Record name | Diiodotyrosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIIODO-D-TYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIIODOTYROSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of D-Diiodotyrosine: A Technical Guide for Researchers

December 26, 2025

Abstract

D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a pivotal molecule in thyroid physiology. While often viewed as an intermediate in the biosynthesis of thyroid hormones, its biological significance extends beyond this precursor role. DIT actively participates in the regulation of thyroid peroxidase, influences iodide transport, and serves as a valuable biomarker in the differential diagnosis of thyroid disorders. This technical guide provides an in-depth exploration of the multifaceted biological roles of DIT, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the core functions of DIT, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling and experimental workflows in which it is involved.

Core Biological Functions of D-Diiodotyrosine

D-Diiodotyrosine's primary and most well-understood role is as a direct precursor to the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3][4] Its synthesis occurs within the follicular lumen of the thyroid gland, where tyrosine residues on the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO).[4][5][6] The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms DIT.[4] Subsequently, two molecules of DIT are coupled to form T4, while one molecule of DIT and one molecule of MIT are coupled to form T3.[1][4][7]

Beyond its role as a building block, free DIT also functions as a modulator of thyroid peroxidase.[1][8] At very low concentrations (around 0.05 µM), free DIT can stimulate thyroid hormone synthesis, suggesting it acts as a regulatory ligand for TPO.[8] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[8]

DIT is also a key component of the intrathyroidal iodine recycling pathway. After the proteolysis of thyroglobulin to release T4 and T3, the remaining MIT and DIT molecules are deiodinated by the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase 1 or DEHAL1).[5][7][9] This process salvages iodide, making it available for the synthesis of new thyroid hormones, a crucial mechanism for maintaining iodine homeostasis, especially in conditions of limited dietary iodine intake.[5][9]

Quantitative Data Summary

The concentration of D-Diiodotyrosine in biological fluids can provide valuable insights into thyroid function and pathology. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species | Method | Reference |

| Normal Serum DIT | ||||

| Mean Concentration | 101 ng/100 ml | Human (Adults) | Radioimmunoassay (RIA) | [10] |

| Mean Concentration | 52 ng/100 ml | Human (Athyrotic) | Radioimmunoassay (RIA) | [10] |

| Mean Concentration | 149 ng/100 ml | Human (Hyperthyroid) | Radioimmunoassay (RIA) | [10] |

| Mean Concentration | 17 ng/100 ml | Mouse | Radioimmunoassay (RIA) | [10] |

| Mean Concentration | 428 ng/100 ml | Dog | Radioimmunoassay (RIA) | [10] |

| Normal Urinary DIT Excretion | ||||

| Mean Excretion | 1.23 ± 0.43 nmol/24 h | Human (Adults) | Radioimmunoassay (RIA) | [11] |

| Mean Excretion | 0.108 ± 0.048 nmol/nmol creatinine | Human (Adults) | Radioimmunoassay (RIA) | [11] |

| Urinary DIT in Disease | ||||

| Range in Defective Iodine Metabolism | 1.2 - 17.7 nmol/mmol creatinine | Human | Radioimmunoassay (RIA) | [11] |

| Kinetic Parameters | ||||

| TPO Inhibition (Competitive) | > 5 µM | Not Specified | Biochemical Assay | [8] |

| TPO Stimulation | ~ 0.05 µM | Not Specified | Biochemical Assay | [8] |

Table 1: Summary of Quantitative Data for D-Diiodotyrosine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-Diiodotyrosine, synthesized from published literature.

Quantification of D-Diiodotyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure DIT concentrations in biological samples (e.g., serum, urine).

Methodology:

-

Sample Preparation:

-

To 100 µL of serum or urine, add an internal standard (e.g., ¹³C₆-DIT).

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B (linear gradient)

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DIT: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

-

¹³C₆-DIT (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.

-

-

Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximal signal intensity.

-

-

Data Analysis:

-

Quantify DIT concentration by comparing the peak area ratio of DIT to the internal standard against a standard curve prepared with known concentrations of DIT.

-

Thyroid Peroxidase (TPO) Activity Assay with DIT as a Modulator

Objective: To determine the inhibitory or stimulatory effect of DIT on TPO activity.

Methodology:

-

Reagent Preparation:

-

TPO Source: Commercially available purified TPO or microsomal fraction from thyroid tissue.

-

Substrate: Guaiacol.

-

Co-substrate: Hydrogen peroxide (H₂O₂).

-

Buffer: Phosphate buffer (pH 7.4).

-

DIT Solutions: Prepare a stock solution of DIT in a suitable solvent and dilute to various concentrations in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

50 µL of phosphate buffer.

-

40 µL of DIT solution (or buffer for control).

-

50 µL of guaiacol solution.

-

20 µL of TPO enzyme solution.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of H₂O₂ solution.

-

Immediately measure the absorbance at 470 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Plot the reaction rate against the concentration of DIT to determine the concentration-dependent effect of DIT on TPO activity.

-

For inhibition studies, calculate the IC₅₀ value. For stimulation studies, determine the concentration at which maximal stimulation occurs.

-

Iodotyrosine Deiodinase (DEHAL1) Activity Assay

Objective: To measure the activity of DEHAL1 in deiodinating DIT.

Methodology:

-

Reagent Preparation:

-

Enzyme Source: Recombinant human DEHAL1 or tissue homogenates (e.g., thyroid).

-

Substrate: D-Diiodotyrosine (DIT).

-

Cofactor: NADPH.

-

Reaction Buffer: Phosphate buffer (pH 7.0) containing a reducing agent (e.g., DTT).

-

Detection Reagents (Sandell-Kolthoff reaction): Ceric ammonium sulfate and arsenious acid.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine:

-

Reaction buffer.

-

NADPH.

-

DEHAL1 enzyme preparation.

-

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding DIT.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for iodide measurement.

-

-

Iodide Detection (Sandell-Kolthoff Reaction):

-

To the supernatant, add arsenious acid followed by ceric ammonium sulfate.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of color change is proportional to the iodide concentration.

-

Quantify the amount of iodide released by comparing the reaction rate to a standard curve prepared with known concentrations of potassium iodide.

-

-

Data Analysis:

-

Calculate the specific activity of DEHAL1 as the amount of iodide released per unit time per amount of protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to D-Diiodotyrosine.

References

- 1. Stunning of Iodide Transport by 131I Irradiation in Cultured Thyroid Epithelial Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Thyroid method 2d: Activation of the sodium iodide symporter (NIS) based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 4. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary excretion of free and conjugated 3',5'-diiodothyronine and 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Iodine Excretion and Serum Thyroid Function in Adults After Iodinated Contrast Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary iodine, thyroid function, and thyroglobulin as biomarkers of iodine status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

The Emerging Role of D-Amino Acids in Endocrinology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, D-amino acids were largely considered anomalies in mammalian biology, with L-amino acids taking center stage. However, recent advancements in analytical techniques have unveiled the significant presence and profound functional roles of these chiral molecules, particularly in the intricate world of endocrinology. This technical guide delves into the discovery, history, and physiological significance of D-amino acids in endocrine systems. It provides a comprehensive overview of their distribution, concentration, and mechanisms of action in key endocrine glands, including the hypothalamus, pituitary, testes, and thyroid. Detailed experimental protocols for their detection and analysis are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways are visualized to illuminate the molecular cascades initiated by these once-overlooked molecules, offering a valuable resource for researchers and professionals in endocrinology and drug development.

Introduction: A Paradigm Shift in Amino Acid Biology

The central dogma of protein synthesis has long established the exclusive use of L-amino acids as the building blocks of life in mammals. The discovery of free D-amino acids in mammalian tissues, therefore, marked a significant paradigm shift. Initially dismissed as exogenous contaminants from bacteria or dietary sources, accumulating evidence has now firmly established their endogenous synthesis and critical physiological roles.[1][2] This is particularly evident in the nervous and endocrine systems, where D-amino acids act as potent signaling molecules.[1][3]

The two most extensively studied D-amino acids in this context are D-serine and D-aspartate. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neuro-endocrine regulation.[3][4] D-aspartate has emerged as a key player in hormonal regulation, particularly along the hypothalamus-pituitary-gonadal (HPG) axis.[3][5] This guide will explore the fascinating journey of discovery and the burgeoning understanding of the history and function of D-amino acids in endocrinology.

Distribution and Quantitative Analysis of D-Amino Acids in Endocrine Tissues

The advent of sensitive analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with chiral derivatization agents and mass spectrometry (MS), has enabled the precise quantification of D-amino acids in various endocrine tissues.[6][7][8][9] These studies have revealed a distinct and tissue-specific distribution of D-amino acids.

Table 1: Concentration of D-Aspartate in Various Endocrine Tissues

| Tissue | Species | Concentration (nmol/g wet tissue) | Reference(s) |

| Pituitary Gland (Adenohypophysis) | Rat | 78 ± 12 | [10] |

| Testis | Rat | 109 ± 8 | [11] |

| Thyroid Gland | Rat | ~100 | [12][13] |

| Adrenal Gland | Rat | Present, but not quantified in these studies | [3][14] |

| Pineal Gland | Rat | High levels reported | [3] |

Table 2: Concentration of Other D-Amino Acids in Endocrine Tissues

| D-Amino Acid | Tissue | Species | Concentration | Reference(s) |

| D-Alanine | Pituitary Gland (Anterior) | Rat | 10 ± 2.5 nmol/g | [15] |

| D-Alanine | Pancreas (Islets of Langerhans) | Rat | 300 ± 100 nmol/g | [15] |

| D-Serine | Hypothalamus | Rat | High levels reported | [11] |

| D-Serine | Pituitary Gland | Rat | 3.8–4.9 nmol/g | [16] |

| D-Serine | Adrenal Gland | Rat | Present, but not quantified in these studies | [3][17] |

| D-Serine | Pancreas (Islets of Langerhans) | Human | 0.29 ± 0.24 pmole/μg protein |

Note: The concentrations can vary depending on the analytical method, age, and physiological state of the animal.

Key Signaling Pathways of D-Amino Acids in Endocrinology

D-amino acids exert their influence on the endocrine system by modulating intricate signaling cascades. The following sections detail the key pathways for D-aspartate and its role in hormone regulation.

D-Aspartate in the Hypothalamus-Pituitary-Gonadal (HPG) Axis

D-aspartate is a pivotal regulator of the HPG axis, influencing the synthesis and release of key reproductive hormones.[3][5]

D-aspartate, through its conversion to N-methyl-D-aspartate (NMDA), stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.[3][6][18] This process is mediated by the activation of NMDA receptors on GnRH neurons, leading to an influx of Ca2+ and subsequent exocytosis of GnRH-containing vesicles.[19][20] The pulsatile release of GnRH is crucial for the proper functioning of the reproductive system.[13][21][22][23]

References

- 1. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 2. d‐amino acids: new functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Amino acids in the brain: d-serine in neurotransmission and neurodegeneration [agris.fao.org]

- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 6. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencellonline.com [sciencellonline.com]

- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 9. researchgate.net [researchgate.net]

- 10. Stimulation of steroidogenic acute regulatory protein (StAR) gene expression by D-aspartate in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroidogenic Acute Regulatory Protein Expression in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GnRH pulse generator frequency is modulated by kisspeptin and GABA-glutamate interactions in the posterodorsal medial amygdala in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Alanine in the Islets of Langerhans of Rat Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Free d-Amino Acids in Salivary Gland in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 21. GnRH pulse generator frequency is modulated by kisspeptin and GABA‐glutamate interactions in the posterodorsal medial amygdala in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The GnRH Pulse Generator [aimspress.com]

- 23. endocrine-abstracts.org [endocrine-abstracts.org]

Potential Physiological Roles of D-Diiodotyrosine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Diiodotyrosine (D-DIT) is a naturally occurring iodinated amino acid primarily recognized for its indispensable role as a precursor in the biosynthesis of thyroid hormones. However, emerging evidence and theoretical explorations suggest that its physiological significance may extend beyond the confines of the thyroid gland. This technical guide provides a comprehensive overview of the established and potential physiological roles of D-DIT in mammals. It delves into its biosynthesis, metabolism, and its well-documented function in thyroid hormone synthesis. Furthermore, this guide explores putative extra-thyroidal activities, including its potential involvement in the central nervous system and the immune system, and its interaction with oxidative stress pathways. Detailed experimental protocols, quantitative data, and conceptual diagrams of relevant pathways are presented to facilitate further research and drug development efforts in this evolving area.

Introduction

D-Diiodotyrosine (D-DIT) is an iodinated derivative of the amino acid tyrosine, formed by the addition of two iodine atoms to the phenol ring of a tyrosine residue.[1][2] For decades, the physiological importance of D-DIT has been almost exclusively attributed to its function as an intermediate in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[3][4] This process is fundamental for regulating metabolism, growth, and development in mammals.[3]

While its role in thyroid physiology is well-established, the potential for D-DIT to exert direct biological effects in other tissues remains an intriguing and underexplored area of research. The presence of deiodinase enzymes, which are responsible for metabolizing iodotyrosines, in various extra-thyroidal tissues such as the brain, liver, and kidneys, hints at the possibility of localized D-DIT metabolism and function.[1] This guide aims to consolidate the current understanding of D-DIT's physiological roles, both established and potential, and to provide the necessary technical information to stimulate further investigation into its broader biological significance.

Biosynthesis and Metabolism of D-Diiodotyrosine

The synthesis of D-DIT is intrinsically linked to the process of thyroid hormone production within the thyroid follicles.[3]

Biosynthesis

The biosynthesis of D-DIT occurs on the thyroglobulin (Tg) protein scaffold within the colloid of the thyroid follicle and involves the following key steps:

-

Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).

-

Iodide Efflux: Iodide then moves to the apical membrane and is transported into the follicular lumen by the pendrin transporter.

-

Iodide Oxidation: At the apical-colloid interface, thyroid peroxidase (TPO), a heme-containing enzyme, oxidizes iodide to a reactive iodine species.[5]

-

Iodination of Tyrosine Residues: The reactive iodine then iodinates tyrosine residues on the thyroglobulin molecule, forming monoiodotyrosine (MIT) and subsequently diiodotyrosine (DIT).[3]

Metabolism

Free D-DIT can be released into the cytoplasm of thyrocytes during the proteolysis of thyroglobulin for thyroid hormone secretion. The primary metabolic fate of intracellular D-DIT is deiodination, a crucial process for iodide recycling.

-

Deiodination: The enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1), efficiently removes iodine from D-DIT, releasing iodide that can be reutilized for thyroid hormone synthesis.[6] This iodide salvage mechanism is vital for maintaining iodine homeostasis, especially in conditions of limited iodine availability.[6]

A minor pathway for D-DIT metabolism involves its potential release into circulation. Studies have shown that circulating D-DIT predominantly originates from the thyroid gland, with peripheral formation from T4 degradation being a minor pathway in humans.[7][8]

Established Physiological Role: Precursor to Thyroid Hormones

The most well-characterized physiological role of D-DIT is its function as a direct precursor to the thyroid hormones T4 and T3.[2]

Coupling Reaction

Within the thyroglobulin molecule, thyroid peroxidase (TPO) catalyzes the coupling of iodotyrosine residues:

-

Formation of Thyroxine (T4): Two molecules of DIT are coupled to form T4.

-

Formation of Triiodothyronine (T3): One molecule of DIT is coupled with one molecule of MIT to form T3.[2]

Following the coupling reaction, the newly synthesized thyroid hormones remain part of the thyroglobulin protein until they are released into the bloodstream.

Regulation of Thyroid Peroxidase

Free D-DIT has been shown to exert a dual regulatory effect on the activity of thyroid peroxidase (TPO). At very low concentrations (around 0.05 µM), free D-DIT can stimulate thyroid hormone synthesis, suggesting it may act as a regulatory ligand for TPO.[9] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[9]

Potential Extra-Thyroidal Physiological Roles

While direct evidence is still emerging, several lines of inquiry suggest that D-DIT may have physiological roles beyond the thyroid gland.

Central Nervous System

The brain is a key target for thyroid hormones, which are essential for its development and function.[10][11] The presence of deiodinases in the central nervous system (CNS) that can metabolize iodotyrosines suggests the potential for local D-DIT activity.[12]

-

Neuroinflammation: Microglia, the resident immune cells of the CNS, play a critical role in brain inflammation.[13] Chronic microglial activation can lead to the release of cytotoxic molecules and contribute to neurodegenerative diseases.[5][13] While not directly demonstrated for D-DIT, the activation of microglia can be influenced by various factors, and exploring the effect of D-DIT on microglial activation and cytokine production could be a promising research avenue.[14][15][16]

-

Oxidative Stress: Oxidative stress is implicated in the pathogenesis of several neurodegenerative disorders.[17] The structural similarity of D-DIT to tyrosine, a target for oxidative modifications, suggests that D-DIT could potentially interact with pathways involved in oxidative stress in the brain.

Immune System

The interplay between the endocrine and immune systems is increasingly recognized. While research has primarily focused on the effects of T3 and T4 on immune cells, the potential role of their precursors, including D-DIT, is an area of growing interest. Further investigation is needed to determine if D-DIT can directly modulate immune cell function, such as cytokine production or phagocytosis.

Potential Receptor Interactions

Recent in silico studies using inverse virtual screening and molecular dynamics have explored the potential for dityrosine, a structurally related molecule to D-DIT, to bind to a variety of protein targets. These computational analyses identified several nuclear receptors, including the thyroid hormone receptor beta-1 (TRβ1), as potential high-affinity binding partners for trans-dityrosine.[18] While experimental validation is required, these findings open up the possibility that D-DIT itself may interact with receptors beyond TPO, potentially mediating direct biological effects.

Quantitative Data

The following tables summarize available quantitative data regarding D-Diiodotyrosine in mammals.

Table 1: Serum D-Diiodotyrosine Concentrations in Humans

| Population | Mean Serum DIT Concentration (pmol/liter) | Mean Serum DIT Concentration (ng/100 ml) | Reference |

| Normal Subjects (n=41) | 161 ± 133 | 7.0 | [7] |

| Pregnant Women (n=46) | 64 ± 30 | [7] | |

| Newborn Infants (cord serum, n=48) | 241 ± 83 | [7] | |

| Hyperthyroid Patients (n=22) | 542 ± 494 | [7] | |

| Hypothyroid Patients (n=15) | 101 ± 71 | [7] | |

| Healthy Young Adults (n=35) | 156 | [19] | |

| Untreated Hyperthyroid Patients (n=11) | 158 | [19] | |

| Untreated Primary Hypothyroid Patients (n=15) | 84 | [19] |

Table 2: Pharmacokinetic Parameters of D-Diiodotyrosine in Humans

| Parameter | Value | Reference |

| Metabolic Clearance Rate (MCR) | 103 - 133 liters/day | [7] |

| Extrathyroidal Turnover Rate | 19 nmol/day (8.2 µ g/day ) | [7] |

Table 3: Serum D-Diiodotyrosine Concentrations in Laboratory Animals

| Animal Species | Mean Serum DIT Concentration (ng/100 ml) | Reference |

| Mice | 17 | [20] |

| Dogs | 428 | [20] |

Experimental Protocols

This section provides an overview of methodologies relevant to the study of D-Diiodotyrosine.

In Vivo Administration of D-Diiodotyrosine (Example for Rodent Models)

-

Compound Preparation: D-Diiodotyrosine can be dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS). The pH may need to be adjusted to ensure solubility.

-

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic administration. Doses will vary depending on the specific research question.

-

Oral Gavage: Allows for direct administration to the gastrointestinal tract.

-

Subcutaneous (SC) Injection: Provides a slower release profile compared to IP injection.

-

-

Dosage: The optimal dosage of D-DIT needs to be determined empirically for each experimental model and research question.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Quantification of D-Diiodotyrosine in Biological Samples

-

Sample Collection and Preparation:

-

Blood/Serum/Plasma: Blood should be collected via appropriate methods (e.g., cardiac puncture, tail vein). Serum or plasma is then separated by centrifugation.

-

Tissues (e.g., Brain, Liver, Kidney): Tissues should be rapidly excised, weighed, and snap-frozen in liquid nitrogen to prevent degradation. Homogenization is typically performed in a suitable buffer, followed by protein precipitation and extraction of the analyte.

-

-

Analytical Methods:

-

Radioimmunoassay (RIA): A highly sensitive method that has been used for the quantification of D-DIT in serum.[7][19] This technique involves the use of a specific antibody against D-DIT and a radiolabeled tracer. Immunoextraction may be necessary to eliminate cross-reactivity from other iodinated compounds.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and specific technique for the quantification of small molecules. LC-MS methods can be developed to simultaneously measure D-DIT and other iodotyrosines and thyroid hormones in biological matrices.[6]

-

Synthesis and Purification of D-Diiodotyrosine for Experimental Use

For research purposes, D-Diiodotyrosine can be synthesized in the laboratory. One common method involves the iodination of L-tyrosine.

-

Synthesis: The synthesis can involve the coupling of radiolabeled diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid.[21]

-

Purification: Purification of the synthesized D-DIT is crucial to remove unreacted starting materials and byproducts. This can be achieved using techniques such as ion-exchange chromatography.[21][22][23][24] The purity of the final product should be confirmed by analytical methods like radiochromatography.[21]

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Biosynthesis of Thyroid Hormones, including D-Diiodotyrosine.

Caption: Metabolism and Iodide Recycling of D-Diiodotyrosine.

Experimental Workflows

Caption: General Workflow for D-Diiodotyrosine Quantification.

Conclusion and Future Directions

D-Diiodotyrosine's role as a cornerstone in thyroid hormone synthesis is unequivocally established. However, the exploration of its potential extra-thyroidal physiological functions is still in its infancy. The presence of D-DIT and its metabolizing enzymes in tissues beyond the thyroid gland warrants a deeper investigation into its direct biological activities.

Future research should focus on several key areas:

-

Elucidating Extra-Thyroidal Functions: Investigating the direct effects of D-DIT on neuronal cells, immune cells, and other cell types to determine if it has signaling roles independent of its conversion to T3 and T4.

-

Identifying Novel Receptors: Experimental validation of the predicted interactions between D-DIT and nuclear receptors or other protein targets is crucial.

-

Developing Advanced Analytical Methods: Refining and standardizing sensitive and specific methods for the quantification of D-DIT in various tissues will be essential for understanding its tissue-specific distribution and metabolism.

-

In Vivo Studies: Utilizing animal models, including genetic knockout models for enzymes like IYD, will be instrumental in dissecting the physiological consequences of altered D-DIT levels.

A more comprehensive understanding of the physiological roles of D-Diiodotyrosine could unveil novel regulatory pathways and potentially lead to the development of new therapeutic strategies for a range of diseases. This guide serves as a foundational resource to encourage and support these future endeavors.

References

- 1. Tissue distribution and regulation of 5'-deiodinase processes in lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 3. Thyroid - Wikipedia [en.wikipedia.org]

- 4. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Impaired peroxisomal beta-oxidation in microglia triggers oxidative stress and impacts neurons and oligodendrocytes [frontiersin.org]

- 6. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of Type 2 Iodothyronine Deiodinase in Hypothyroid Rat Brain Indicates an Important Role of Thyroid Hormone in the Development of Specific Primary Sensory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodothyronine levels in the human developing brain: major regulatory roles of iodothyronine deiodinases in different areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microglial activation and its implications in the brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amyloid Fibrils Activate Tyrosine Kinase-Dependent Signaling and Superoxide Production in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Enigmatic Presence of D-Diiodotyrosine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the L-enantiomer of diiodotyrosine (L-DIT) is a well-established intermediate in the biosynthesis of thyroid hormones, the natural occurrence and physiological role of its D-enantiomer, D-Diiodotyrosine (D-DIT), remain largely unexplored. This technical guide delves into the current understanding of D-DIT in biological systems. Although direct evidence for the endogenous presence of D-DIT is currently lacking in the scientific literature, the established existence of other D-amino acids in endocrine tissues suggests the potential for its formation and physiological relevance. This document summarizes the known metabolic pathways of L-DIT, explores the hypothetical metabolism of D-DIT, provides quantitative data for circulating L-DIT, and details the experimental protocols required for the stereospecific analysis of diiodotyrosine enantiomers. This guide aims to provide a comprehensive resource for researchers investigating the intriguing possibility of a functional role for D-DIT in biology and medicine.

Introduction: The Unexplored Chirality of Diiodotyrosine

Diiodotyrosine (DIT) is a critical precursor in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). The biosynthesis of these hormones, which regulate metabolism, growth, and development, has been extensively studied, with L-tyrosine being the foundational amino acid. Consequently, the diiodinated intermediate has been presumed to exist exclusively as L-Diiodotyrosine (L-DIT).

However, the last few decades have seen a paradigm shift in our understanding of amino acid stereochemistry in higher organisms. The discovery of functional D-amino acids in the nervous and endocrine systems of mammals has opened up new avenues of research.[1][2][3][4][5] D-serine, D-aspartate, and D-alanine have been identified in various endocrine glands, including the pituitary, pineal, and adrenal glands, where they are involved in hormone secretion and regulation.[5] Given that the thyroid gland is a highly active site of amino acid metabolism, the potential for the existence and functional role of D-DIT warrants investigation.

This guide provides a technical overview of the current knowledge surrounding diiodotyrosine, with a specific focus on the potential for the natural occurrence of its D-enantiomer.

Biosynthesis and Metabolism of Diiodotyrosine

The Canonical Pathway: L-Diiodotyrosine in Thyroid Hormone Synthesis

The synthesis of L-DIT is a key step in the production of thyroid hormones and occurs within the follicular lumen of the thyroid gland.[6][7] The process is initiated by the oxidation of iodide, which is then attached to the tyrosine residues of the thyroglobulin protein by the enzyme thyroid peroxidase.[7] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6] Subsequently, two molecules of L-DIT couple to form T4, or one molecule of L-DIT combines with one molecule of L-MIT to form T3.[8]

Hypothetical Metabolism of D-Diiodotyrosine

While the metabolic fate of D-DIT in biological systems has not been elucidated, the well-characterized metabolism of other D-amino acids provides a plausible hypothetical pathway. D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[9] It is conceivable that D-DIT, if present, could serve as a substrate for DAAO, leading to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid. This α-keto acid could then be further metabolized.

Quantitative Data on Diiodotyrosine

To date, quantitative in vivo data for D-Diiodotyrosine is not available in the scientific literature. The following tables summarize the reported concentrations of circulating L-Diiodotyrosine in various physiological and pathological states in humans and rats. These values were determined by radioimmunoassay (RIA).

| Human Subject Group | Mean Serum L-DIT Concentration (pmol/liter ± SD) | Mean Serum L-DIT Concentration (ng/100 ml ± SD) | Reference |

| Normal Adults (n=41) | 161 ± 133 | 7.0 ± 5.8 | [2] |

| Pregnant Women (n=46) | 64 ± 30 | 2.8 ± 1.3 | [2] |

| Newborn Infants (cord serum, n=48) | 241 ± 83 | 10.5 ± 3.6 | [2] |

| Hyperthyroid Patients (n=22) | 542 ± 494 | 23.6 ± 21.5 | [2] |

| Hypothyroid Patients (n=15) | 101 ± 71 | 4.4 ± 3.1 | [2] |

| Animal Model | Mean Serum L-DIT Concentration (nmol/liter ± SD) | Experimental Condition | Reference |

| Thyroidectomized Rats (n=8) | 0.243 ± 0.130 | 24h after last T4 administration | [1] |

| Thyroidectomized Rats (n=8) | 0.150 ± 0.070 | 48h after last T4 administration | [1] |

Experimental Protocols

The definitive identification and quantification of D-DIT in biological samples require analytical methods capable of resolving enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.

Chiral HPLC for the Separation of Diiodotyrosine Enantiomers

Objective: To separate and quantify D- and L-Diiodotyrosine in a biological sample.

Principle: This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of diiodotyrosine, leading to their separation. Detection is typically achieved using UV absorbance or mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral Stationary Phase Column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ V)

-

UV-Vis or Mass Spectrometry (MS) detector

Reagents:

-

Methanol (HPLC grade)

-

Ammonium trifluoroacetate (ATFA)

-

D-Diiodotyrosine and L-Diiodotyrosine standards

Procedure:

-

Sample Preparation:

-

Biological samples (e.g., serum, tissue homogenate) should be deproteinized, for example, by precipitation with a solvent like acetonitrile or by ultrafiltration.

-

The supernatant should be collected, dried under vacuum, and reconstituted in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: 100% Methanol with 0.1% Ammonium Trifluoroacetate (ATFA)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV absorbance at 280 nm or by mass spectrometry in selected ion monitoring (SIM) mode.

-

-

Analysis:

-

Inject prepared sample and standards onto the HPLC system.

-

Identify the peaks for D- and L-DIT based on the retention times of the standards.

-

Quantify the amount of each enantiomer by comparing the peak areas with a standard curve.

-

Conclusion and Future Directions

The natural occurrence of D-Diiodotyrosine in biological systems remains an open and intriguing question. While the established presence of other D-amino acids in endocrine tissues provides a strong rationale for its potential existence, direct evidence is currently lacking. The well-understood pathways of L-DIT biosynthesis and metabolism serve as a valuable framework for hypothesizing the potential roles and metabolic fate of D-DIT.

Future research should focus on the application of sensitive and stereospecific analytical techniques, such as chiral HPLC-MS/MS, to screen for the presence of D-DIT in various biological tissues, particularly the thyroid gland. Should its presence be confirmed, subsequent studies will be necessary to elucidate its physiological function, its potential role in thyroid pathophysiology, and its interactions with enzymes such as D-amino acid oxidase. The exploration of D-DIT could unveil novel aspects of thyroid biology and may have implications for the development of new diagnostic markers and therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-Chain Amino Acids, Alanine, and Thyroid Function: A Cross-Sectional, Nuclear Magnetic Resonance (NMR)-Based Approach from ELSA-Brasil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosensors for D-Amino Acids: Detection Methods and Applications [mdpi.com]

- 7. Evaluation of Thyroid Function in Health and Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Stereoisomerism of Diiodotyrosine and its implications

An In-depth Technical Guide on the Stereoisomerism of Diiodotyrosine and its Implications for Researchers, Scientists, and Drug Development Professionals.

Abstract

Diiodotyrosine (DIT), a critical precursor in the biosynthesis of thyroid hormones, exists as two stereoisomers: L-diiodotyrosine (L-DIT) and D-diiodotyrosine (D-DIT). While L-DIT is the naturally occurring and physiologically active form integral to thyroid hormone synthesis, the biological significance of D-DIT is less understood. This technical guide provides a comprehensive overview of the stereoisomerism of diiodotyrosine, delving into the distinct biochemical pathways, enzymatic interactions, and physiological implications of both L-DIT and D-DIT. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling and metabolic pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Diiodotyrosine and Stereoisomerism

Diiodotyrosine (DIT) is an iodinated derivative of the amino acid tyrosine and a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4). [5] The synthesis of DIT occurs within the thyroid gland, where iodine atoms are incorporated into tyrosine residues of the thyroglobulin protein.[1] The subsequent coupling of DIT molecules, or of DIT with monoiodotyrosine (MIT), leads to the formation of T4 and T3, respectively.[2]

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of diiodotyrosine, the chiral center at the alpha-carbon of the alanine side chain gives rise to two enantiomers: L-diiodotyrosine and D-diiodotyrosine. In biological systems, such stereochemical differences can lead to vastly different physiological activities, as enzymes and receptors often exhibit a high degree of stereospecificity.

L-Diiodotyrosine (L-DIT): The Physiological Isomer

L-DIT is the enantiomer synthesized and utilized in the human body for thyroid hormone production. Its formation and subsequent coupling reactions are catalyzed by the enzyme thyroid peroxidase (TPO) within the colloid of the thyroid follicles.[1]

Role in Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process initiated by the uptake of iodide by the thyroid gland. Thyroid peroxidase then catalyzes the iodination of tyrosine residues on the thyroglobulin scaffold to form MIT and DIT.[1] Subsequently, TPO facilitates the coupling of these iodotyrosine residues. The coupling of two L-DIT molecules forms L-thyroxine (T4), while the coupling of one L-MIT and one L-DIT molecule produces L-triiodothyronine (T3).[2]

Metabolism of L-DIT

Uncoupled L-MIT and L-DIT residues are deiodinated by the enzyme iodotyrosine deiodinase (IYD), an NADPH-dependent flavoprotein.[3] This process is crucial for recycling iodide within the thyroid gland, ensuring its efficient reuse for further hormone synthesis.[3] Genetic defects in IYD can lead to impaired iodine recycling and result in hypothyroidism.[4]

D-Diiodotyrosine (D-DIT): The Non-physiological Isomer

D-DIT is not naturally incorporated into thyroglobulin and its role in thyroid physiology is not well-established. However, the potential presence of D-DIT from exogenous sources or through racemization processes necessitates an understanding of its metabolic fate and biological effects.

Metabolism of D-DIT

Unlike L-DIT, D-iodotyrosines are poor substrates for iodotyrosine deiodinase, meaning they are not efficiently deiodinated to recycle iodide.[5] Instead, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7] In the case of D-DIT, this would lead to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide.

Potential Biological Implications of D-DIT

The implications of D-DIT accumulation are not fully understood. However, based on the known effects of D-amino acids and the products of DAAO activity, several hypotheses can be proposed:

-

Oxidative Stress: The metabolism of D-DIT by DAAO produces hydrogen peroxide, a reactive oxygen species (ROS).[6] Elevated levels of D-DIT could therefore contribute to increased oxidative stress in tissues with high DAAO activity, such as the kidney and liver. Studies on the effects of unspecified DIT administration in rats with iodine excess have shown alterations in oxidative stress markers.[8][9]

-

Competition with L-DIT: Although direct evidence is limited, it is plausible that D-DIT could compete with L-DIT for binding to enzymes and transport proteins, potentially interfering with normal thyroid hormone synthesis. Free diiodotyrosine (isomer not specified) has been shown to competitively inhibit thyroid peroxidase at high concentrations.[10]

-

Neuromodulation: D-amino acids, such as D-serine, are known to act as neuromodulators. While there is no direct evidence for a similar role for D-DIT, its presence in the central nervous system could have unforeseen effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions and effects of diiodotyrosine. It is important to note that much of the existing literature does not specify the stereoisomer of DIT used, and data specifically for D-DIT is scarce.

Table 1: Enzyme Inhibition by Diiodotyrosine

| Enzyme | Ligand | Inhibition Type | IC₅₀ / Kᵢ | Source(s) |

| Thyroid Peroxidase | Free Diiodotyrosine* | Competitive | > 5 µM (Kᵢ) | [10] |

*Stereoisomer not specified.

Table 2: Effects of Diiodotyrosine Administration in Iodine-Excess Wistar Rats

| Parameter | Group | Result | Source(s) |

| Free Triiodothyronine (FT3) | Low-Dose DIT | Decreased compared to hyperthyroid model | [8] |

| Free Thyroxine (FT4) | Low-Dose DIT | Decreased compared to hyperthyroid model | [8] |

| Glutathione Peroxidase Activity | Low-Dose DIT | Markedly increased | [8] |

| Malondialdehyde (MDA) Levels | Medium-Dose DIT | Significantly decreased | [8] |

Experimental Protocols

Chiral Separation of Diiodotyrosine Isomers by HPLC

This protocol provides a general framework for the separation of L-DIT and D-DIT using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve and quantify the enantiomers of diiodotyrosine.

Materials:

-

HPLC system with UV or mass spectrometric detection

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based or protein-based)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

-

Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)

-

Diiodotyrosine standard (racemic mixture and individual enantiomers if available)

-

Sample containing diiodotyrosine

Procedure:

-

Column Selection: Choose a CSP known to be effective for the separation of amino acid enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of organic solvents and additives. A common starting point for normal-phase HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol with an acidic modifier is typically used.

-

Method Development:

-

Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

-

Inject a standard solution of racemic diiodotyrosine.

-

Monitor the elution profile at an appropriate wavelength (e.g., ~280 nm for UV detection) or by mass spectrometry.

-

Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the L-DIT and D-DIT peaks.

-

-

Sample Analysis: Once an optimal separation is achieved, inject the prepared sample and quantify the amounts of L-DIT and D-DIT by comparing their peak areas to those of known standards.

-

Data Analysis: Calculate the enantiomeric excess (ee%) if required, using the formula: ee% = [ ([L-DIT] - [D-DIT]) / ([L-DIT] + [D-DIT]) ] * 100.

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol outlines a method to determine the activity of DAAO with D-diiodotyrosine as a substrate.

Objective: To measure the rate of D-DIT metabolism by DAAO.

Materials:

-

Purified D-amino acid oxidase

-

D-diiodotyrosine solution (substrate)

-

Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable H₂O₂ indicator)

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of D-DIT in a suitable solvent and dilute to various concentrations in the reaction buffer.

-

Prepare a working solution of DAAO in reaction buffer.

-

Prepare a detection cocktail containing HRP and Amplex Red in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the D-DIT solution at different concentrations to triplicate wells.

-

Add the detection cocktail to all wells.

-

Initiate the reaction by adding the DAAO working solution to each well. Include control wells without the enzyme or without the substrate.

-

-

Measurement:

-

Immediately place the plate in a plate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time at a constant temperature (e.g., 37°C). The rate of increase in signal is proportional to the rate of hydrogen peroxide production.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot V₀ against the substrate concentration ([D-DIT]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving diiodotyrosine stereoisomers.

References

- 1. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The importance of thyroglobulin structure in thyroid peroxidase-catalyzed conversion of diiodotyrosine to thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. themoonlab.org [themoonlab.org]

- 8. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DDO in vitro transcription [protocols.io]

- 10. Kinetics of primary interaction of D-amino acid oxidase with its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of D-Diiodotyrosine compared to L-Diiodotyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of D-Diiodotyrosine and L-Diiodotyrosine. As enantiomers, these molecules share many identical physical and chemical characteristics, yet their biological activities can differ significantly due to the stereospecific nature of biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties: A Comparative Analysis

D- and L-Diiodotyrosine are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality is the primary determinant of their distinct biological roles. While many of their bulk physicochemical properties are identical, their interaction with plane-polarized light and, crucially, with chiral biological molecules, is distinct.

L-Diiodotyrosine (L-DIT) is a crucial intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] The enzymes involved in this pathway are stereospecific, meaning they preferentially interact with the L-enantiomer.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both D- and L-Diiodotyrosine. It is important to note that experimentally determined data for D-Diiodotyrosine is less readily available in the literature compared to its L-enantiomer. Much of the data for the D-isomer is computationally predicted.

| Property | D-Diiodotyrosine | L-Diiodotyrosine |

| Molecular Formula | C₉H₉I₂NO₃ | C₉H₉I₂NO₃ |

| Molecular Weight | 432.98 g/mol [3] | 432.98 g/mol [4] |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[5] | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[4] |

| CAS Number | 16711-71-0[5] | 300-39-0[6] |

| Melting Point | No experimental data available. | 200 °C (decomposes) |

| Solubility in Water | No experimental data available. | 0.617 mg/mL at 25 °C[4] |

| Optical Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the L-isomer. No specific experimental value found. | -2.5 deg (c=4, 1N HCl) (This value can vary with conditions) |

| pKa (Carboxyl) | No experimental data available. | ~2.1 |

| pKa (Ammonium) | No experimental data available. | ~9.6 |

| pKa (Phenolic) | No experimental data available. | ~6.5 |

Note: pKa values for L-Diiodotyrosine are approximate and can vary depending on the experimental conditions such as temperature and ionic strength.

Experimental Protocols

The following sections detail the generalized methodologies for determining the key physicochemical properties discussed above.

Determination of Solubility

The solubility of an amino acid can be determined using the equilibrium saturation method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the diiodotyrosine enantiomer is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: The concentration of the diiodotyrosine in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered diiodotyrosine enantiomer is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of pKa

The acid dissociation constants (pKa) of the ionizable groups of an amino acid can be determined by acid-base titration.

Methodology:

-

Solution Preparation: A known concentration of the diiodotyrosine enantiomer is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is placed in a burette.[10]

-

Titration: The titrant is added in small increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of half-equivalence).[11]

Determination of Optical Rotation

Optical rotation is the defining physicochemical property that distinguishes between enantiomers.

Methodology:

-

Solution Preparation: A solution of the diiodotyrosine enantiomer of a known concentration is prepared in a suitable solvent.[12]

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).[13]

-

Measurement: The prepared solution is placed in a sample cell of a known path length, and the angle of rotation of plane-polarized light is measured by the polarimeter.[14]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[15] [α] = α / (l * c) where: α = observed rotation in degrees l = path length of the sample cell in decimeters (dm) c = concentration of the solution in g/mL

Signaling Pathway: Thyroid Hormone Synthesis

L-Diiodotyrosine is a critical component in the synthesis of thyroid hormones within the thyroid gland. The process is a multi-step pathway occurring in the thyroid follicles.[1][3] The stereospecificity of the enzymes involved dictates that only L-Diiodotyrosine is utilized in this pathway.

Conclusion

This guide highlights the fundamental physicochemical properties of D- and L-Diiodotyrosine. While their bulk properties are largely identical due to their enantiomeric relationship, their biological functions are distinct, primarily governed by the stereospecificity of enzymatic pathways such as thyroid hormone synthesis. The provided experimental protocols offer a framework for the determination of these properties, which is essential for research, drug development, and quality control in the pharmaceutical and biochemical sciences. Further experimental investigation into the properties of D-Diiodotyrosine is warranted to provide a more complete comparative dataset.

References

- 1. prepladder.com [prepladder.com]

- 2. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

- 3. cusabio.com [cusabio.com]

- 4. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

D-Diiodotyrosine as a potential biomarker in metabolic disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a key intermediate in the synthesis of thyroid hormones. While its role within the thyroid gland is well-established, emerging evidence suggests that circulating levels of DIT may serve as a valuable biomarker in the context of certain metabolic disturbances. This technical guide provides a comprehensive overview of D-diiodotyrosine, its metabolic significance, and its potential as a biomarker in metabolic disorders, with a focus on inborn errors of thyroid metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and biomarker discovery.

Introduction to D-Diiodotyrosine (DIT)

D-Diiodotyrosine is a non-proteinogenic amino acid formed through the iodination of monoiodotyrosine (MIT) within the thyroid gland. This process is a critical step in the biosynthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[1][2] The formation of DIT is catalyzed by the enzyme thyroid peroxidase. Subsequently, two molecules of DIT couple to form T4, while one molecule of DIT and one molecule of MIT combine to form T3.

Under normal physiological conditions, the majority of DIT and MIT generated during thyroid hormone synthesis is deiodinated by the enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1).[1][3][4] This enzymatic activity allows for the recycling of iodide, a crucial and often limited micronutrient, for subsequent rounds of hormone synthesis. Consequently, circulating levels of free DIT in healthy individuals are typically very low.

DIT as an Established Biomarker in Iodotyrosine Deiodinase (DEHAL1) Deficiency

The most definitive role for DIT as a biomarker is in the context of iodotyrosine deiodinase (DEHAL1) deficiency, a rare autosomal recessive inborn error of metabolism.[3][5] A defect in the IYD gene leads to a non-functional or partially functional deiodinase enzyme. This impairment disrupts the intracellular recycling of iodide within the thyroid gland, leading to the leakage of DIT and MIT into the circulation and their subsequent excretion in urine.[4][5]

The clinical presentation of DEHAL1 deficiency is variable and can range from euthyroid goiter to severe hypothyroidism with goiter and, in some cases, intellectual disability if not diagnosed and treated early.[3][5] The hallmark biochemical feature of this disorder is a significant elevation of DIT and MIT in both serum and urine.[3][5] Therefore, the quantitative analysis of DIT is a key diagnostic tool for this specific metabolic disorder.

Data Presentation: DIT Levels in Health and Disease

The following tables summarize the available quantitative data on D-diiodotyrosine levels in different physiological and pathological states.

Table 1: Serum D-Diiodotyrosine Concentrations

| Population | Mean Concentration (ng/100 mL) | Notes | Reference |

| Healthy Adults (n=92) | 101 | Measured by radioimmunoassay (RIA). Levels were found to decrease with age. | [6] |

| Athyrotic Subjects | 52 | Subjects without a thyroid gland, indicating a significant thyroidal origin of circulating DIT. | [6] |

| Hyperthyroid Subjects | 149 | Levels were slightly, but not significantly, higher than controls. | [6] |

| Patients with Destructive Thyroiditis | Significantly higher than Graves' disease | Serum DIT levels ≥359.9 pg/mL showed 100.0% sensitivity and 95.5% specificity for differentiating destructive thyroiditis from Graves' disease. (Note: pg/mL can be converted to ng/100mL for comparison) | [7][8] |

| Patients with Graves' Disease | Lower than destructive thyroiditis | - | [7][8] |

| Healthy Individuals (Male, n=132) | <13 ng/100mL (<0.13 ng/dL) | Measured by LC-MS/MS. The reference interval was determined as the 2.5th to 97.5th percentile. | [9] |

| Healthy Individuals (Female, n=121) | <13 ng/100mL (<0.13 ng/dL) | Measured by LC-MS/MS. | [9] |

Table 2: Urinary D-Diiodotyrosine Excretion

| Population | Mean Excretion | Notes | Reference |

| Healthy Individuals (n=32) | 1.23 ± 0.43 nmol/24 h (533 ng/24 h) | Measured by RIA after immunoprecipitation. Represents approximately 5% of the daily extrathyroidal DIT turnover. | [10] |

| Patients with Defective Thyroidal Iodine Metabolism | 1.2–17.7 nmol/mmol creatinine (Extremely elevated) | Demonstrates the significant urinary loss of DIT in individuals with impaired iodide recycling. | [10] |

| Normal Subjects (without thyroid disease, n=57) | Undetectable or very low levels | Used as a control group for comparison with patients having dehalogenase deficiency. | [4] |

| Subjects with DEHAL1 Deficiency | Elevated | A hallmark of the disease, detected by HPLC-tandem mass spectrometry. | [4] |

Potential Role of DIT in Broader Metabolic Disorders

While the link between elevated DIT and DEHAL1 deficiency is clear, its utility as a biomarker for more common metabolic disorders like metabolic syndrome, insulin resistance, and NAFLD is an area of ongoing investigation with limited direct evidence to date. The rationale for exploring DIT in these conditions stems from the well-established interplay between thyroid hormones and overall metabolic homeostasis.

Insulin Resistance and Type 2 Diabetes: Thyroid hormones influence glucose metabolism, and both hyper- and hypothyroidism can be associated with altered insulin sensitivity.[11] Studies have shown a positive association between circulating free T3 concentrations and β-cell function in euthyroid patients with obesity and type 2 diabetes.[12] While some research has explored the association between urinary iodine excretion and insulin resistance, direct measurement of DIT in large cohorts of patients with insulin resistance or type 2 diabetes is lacking.[8][13]

Obesity and Dyslipidemia: Thyroid hormones are key regulators of energy expenditure and lipid metabolism.[14] Alterations in thyroid function are often observed in obese individuals.[15] The expression of deiodinases, the enzymes that activate and inactivate thyroid hormones, is altered in the adipose tissue of obese individuals.[14] However, the specific role and circulating levels of DIT in obesity and dyslipidemia have not been extensively studied.

Non-Alcoholic Fatty Liver Disease (NAFLD): The liver is a major target organ for thyroid hormones, which regulate hepatic lipid metabolism. Hypothyroidism is considered a risk factor for NAFLD. While the therapeutic potential of thyroid hormone analogues in NAFLD is being explored, the value of DIT as a biomarker for the presence or progression of NAFLD remains to be determined.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. The following diagram illustrates the key steps, including the formation and fate of D-diiodotyrosine.

Caption: Thyroid hormone synthesis pathway highlighting the formation and recycling of DIT.

Experimental Workflow for DIT Biomarker Discovery

The identification and validation of DIT as a potential biomarker for metabolic disorders would typically follow a phased approach, as outlined in the diagram below.

Caption: Phased experimental workflow for biomarker discovery and validation.

Experimental Protocols

Quantification of D-Diiodotyrosine in Human Serum/Plasma by LC-MS/MS

This protocol is a representative method based on published procedures for the analysis of thyroid hormones and their metabolites.[2]

5.1.1. Sample Preparation (Protein Precipitation)

-

To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., ¹³C₆-labeled DIT).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

The sample can be concentrated by evaporation under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

5.1.2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable.

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% Acetic Acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. For example, 25% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

5.1.3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions: Specific precursor-to-product ion transitions for DIT and its internal standard need to be optimized on the specific mass spectrometer used. A plausible transition for DIT (precursor ion m/z 433.9) would involve fragmentation to a characteristic product ion.

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and specificity for DIT.

Quantification of D-Diiodotyrosine in Urine by LC-MS/MS

This protocol is adapted from methods for analyzing iodotyrosines in urine.[4]

5.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Centrifuge the urine sample to remove any particulate matter.

-

To a defined volume of urine, add an internal standard (e.g., ¹³C₆-labeled DIT).

-

Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

-